molecular formula C24H23N5OS B2976291 1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine CAS No. 1239482-32-6

1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine

Cat. No.: B2976291
CAS No.: 1239482-32-6
M. Wt: 429.54
InChI Key: NJQLORVULANMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a hybrid heterocyclic compound featuring a piperazine core substituted with a 4-phenylthiazole moiety at the N1 position and a 3-phenylpyrazole-5-carbonyl group at the N4 position. The thiazole and pyrazole rings contribute to its aromatic and hydrogen-bonding capabilities, while the piperazine backbone enhances solubility and conformational flexibility.

Properties

IUPAC Name

(5-phenylpyrazolidin-3-yl)-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c30-24(21-15-20(26-27-21)18-7-3-1-4-8-18)29-13-11-28(12-14-29)16-23-25-22(17-31-23)19-9-5-2-6-10-19/h1-10,17,20-21,26-27H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJLCDFQEGDZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)C4CC(NN4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions that integrate thiazole and pyrazole moieties. The general approach includes:

  • Formation of Thiazole Derivative : The thiazole component is synthesized through the condensation of appropriate aldehydes with thiourea derivatives.
  • Pyrazole Integration : The pyrazole unit is introduced via cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds.
  • Piperazine Linkage : The final step involves the attachment of the piperazine ring, which enhances the compound's pharmacological properties.

The synthesis pathway can be represented as follows:

Thiazole+Pyrazole+Piperazine1[(4phenyl1,3thiazol2yl)methyl]4(3phenyl1Hpyrazole5carbonyl)piperazine\text{Thiazole}+\text{Pyrazole}+\text{Piperazine}\rightarrow 1-[(4-\text{phenyl}-1,3-\text{thiazol}-2-\text{yl})\text{methyl}]-4-(3-\text{phenyl}-1H-\text{pyrazole}-5-\text{carbonyl})\text{piperazine}

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Proteus mirabilis

In a study, the compound was tested at concentrations up to 1000 µg/mL, showing notable zones of inhibition compared to standard antibiotics like streptomycin .

Table 1: Antimicrobial Activity Results

Bacterial StrainZone of Inhibition (mm) at 1000 µg/mL
E. coli18
S. aureus22
B. subtilis20
P. mirabilis15

Anti-inflammatory Properties

Research indicates that the compound may possess anti-inflammatory effects, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives of pyrazole-thiazole were shown to reduce inflammation markers significantly at concentrations as low as 10 µM .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .

Case Study: Anticancer Screening

In a recent case study involving several pyrazole derivatives, compounds similar to our target demonstrated up to 93% inhibition of tumor necrosis factor (TNF) at specific concentrations, suggesting a promising avenue for further research into its anticancer properties .

Other Biological Activities

Additional studies have highlighted other biological activities associated with similar compounds, including:

  • Antitubercular Activity : Effective against Mycobacterium tuberculosis strains.
  • Antimycobacterial Activity : Showed efficacy against various mycobacterial species.

Comparison with Similar Compounds

Key Observations:

  • Pyrazole Carbonyl vs.
  • Fluorophenyl Substitution : The fluorophenyl analog in demonstrates how electron-withdrawing groups can improve metabolic stability, suggesting that the target compound’s phenyl group could be optimized with halogens for similar benefits.
  • Simpler Analogues : The absence of the pyrazole carbonyl in highlights the critical role of this moiety in conferring target specificity or potency.

Physicochemical Data:

  • Melting Points : While direct data for the target compound are unavailable, analogs like 1-(4-fluorophenyl-thiazolyl)piperazine (melting point: 114–115°C ) and methylsulfonyl derivatives (solid at room temperature ) suggest the target may exhibit similar thermal stability.
  • Solubility: Piperazine derivatives generally show moderate aqueous solubility, which can be modulated by substituents. The pyrazole carbonyl may improve solubility in polar solvents compared to non-polar groups like methylsulfonyl .

Q & A

Basic Question

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., VEGFR2 or MMP9) to measure IC₅₀ values. The thiazole and pyrazole moieties may chelate Mg²⁺ in ATP-binding pockets, mimicking known inhibitors .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin or dopamine receptors) can assess affinity. The piperazine core is structurally analogous to ligands targeting GPCRs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hr exposures. Compare with positive controls like doxorubicin to validate potency .

Advanced Consideration : For mechanistic studies, use CRISPR-edited cell lines lacking specific receptors or kinases to confirm target specificity .

How can computational tools predict the metabolic stability and toxicity of this compound?

Advanced Question

  • Metabolism Prediction : Use Schrödinger’s QikProp or ADMET Predictor to estimate CYP450 metabolism. The phenyl-thiazole group may undergo hydroxylation via CYP3A4, while the pyrazole-carbonyl is prone to glucuronidation .
  • Toxicity Profiling : Apply Derek Nexus for structural alerts. The piperazine moiety may raise flags for phospholipidosis, requiring follow-up in vitro assays (e.g., lysosomal pH modulation in HepG2 cells) .
  • Solubility Optimization : Adjust logP via substituent engineering. Introducing polar groups (e.g., -OH or -OMe) on the phenyl rings improves aqueous solubility without sacrificing membrane permeability .

What strategies address low yields in the final coupling step between the pyrazole-carbonyl and piperazine-thiazole intermediates?

Basic Question

  • Catalytic Enhancement : Use HOBt/DCC or EDCI/HOAt coupling agents to activate the pyrazole-carboxylic acid. This reduces racemization and improves acyl transfer efficiency .
  • Solvent Optimization : Replace DCM with THF or DMF to enhance solubility of the piperazine-thiazole intermediate. Add molecular sieves to scavenge water and prevent hydrolysis .
  • Workup Protocol : Quench reactions with ice-cold NaHCO₃ to stabilize the product. Extract with ethyl acetate (3 × 15 mL) and dry over Na₂SO₄ before column purification .

Advanced Troubleshooting : If steric hindrance persists, synthesize a truncated analog (e.g., remove the 4-phenyl group on thiazole) to isolate the bottleneck step .

How can researchers validate the stability of this compound under physiological conditions?

Advanced Question

  • pH Stability : Incubate the compound in buffers (pH 2.0, 7.4, and 9.0) at 37°C for 24 hr. Analyze degradation via HPLC-MS. The pyrazole-carbonyl bond is susceptible to hydrolysis at extremes of pH .
  • Plasma Stability : Add 10% mouse or human plasma to PBS and monitor degradation over 6 hr. Piperazine derivatives often exhibit rapid clearance due to plasma esterases; consider prodrug strategies (e.g., acetylated intermediates) .
  • Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hr. Thiazole derivatives may photodegrade via [2+2] cycloaddition; use amber vials for storage .

What are the key structure-activity relationship (SAR) insights for modifying this compound’s thiazole and pyrazole substituents?

Advanced Question

  • Thiazole Modifications :
    • 4-Phenyl Group : Replace with electron-withdrawing groups (e.g., -CF₃) to enhance kinase inhibition but may reduce solubility. Para-substitutions are generally better tolerated than meta .
    • Methyl Linker : Shortening to ethylene decreases steric bulk but risks losing π-π stacking with hydrophobic binding pockets .
  • Pyrazole Modifications :
    • 3-Phenyl Group : Fluorination (e.g., 3-(4-F-phenyl)) improves metabolic stability by blocking CYP-mediated oxidation .
    • Carbonyl Position : Moving the carbonyl to C-4 (vs. C-5) disrupts hydrogen bonding with target proteins, as shown in docking studies .

How can researchers reconcile conflicting bioactivity data between in vitro and in vivo models for this compound?

Advanced Question

  • Pharmacokinetic Factors : Measure plasma protein binding (e.g., via equilibrium dialysis) and tissue distribution. High protein binding (>95%) may reduce free drug availability in vivo despite strong in vitro activity .
  • Metabolite Interference : Identify major metabolites (e.g., using LC-QTOF-MS). The pyrazole ring may oxidize to a triazole in vivo, altering target engagement .
  • Dose Escalation : Conduct PK/PD modeling to align in vitro IC₅₀ with achievable plasma Cmax. Adjust dosing regimens (e.g., BID vs. QD) to maintain therapeutic thresholds .

What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Basic Question

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity should exceed 95% for biological testing .
  • Stereochemistry : If chiral centers exist, employ chiral HPLC (e.g., Chiralpak AD-H) or polarimetry. For crystallographic confirmation, single-crystal X-ray diffraction is definitive .
  • Mass Confirmation : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and rule out adducts .

How can molecular docking studies guide the design of analogs with improved target selectivity?

Advanced Question

  • Target Selection : Dock the compound into crystal structures of off-target proteins (e.g., hCA I/II or α2-adrenoceptors) to identify problematic interactions. The piperazine nitrogen may form salt bridges with aspartate residues in non-target receptors .
  • Scaffold Hopping : Replace the thiazole with isosteres like oxazole or 1,2,4-triazole while maintaining key hydrogen bonds. For example, oxazole reduces logP but may improve solubility .
  • Free Energy Calculations : Use MM-GBSA to rank binding affinities of analogs. Focus on substituents that lower ΔGbind by >2 kcal/mol .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.